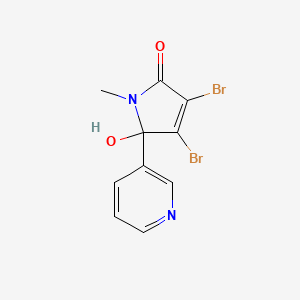![molecular formula C18H19Cl2Na2O7P B14018489 Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-STAR is a chemiluminescent substrate for alkaline phosphatase. It is known for its high sensitivity and rapid detection capabilities, making it a popular choice in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CDP-STAR, chemically known as disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate, is synthesized through a series of organic reactions. The synthesis involves the formation of a dioxetane ring, which is crucial for its chemiluminescent properties .
Industrial Production Methods
In industrial settings, CDP-STAR is produced under controlled conditions to ensure high purity and consistency. The compound is typically supplied as a ready-to-use aqueous solution, which simplifies its application in various assays .
Analyse Des Réactions Chimiques
Types of Reactions
CDP-STAR undergoes dephosphorylation when acted upon by alkaline phosphatase. This reaction yields a metastable dioxetane phenolate anion intermediate, which decomposes to emit light .
Common Reagents and Conditions
The primary reagent involved in the reaction is alkaline phosphatase. The reaction typically occurs under alkaline conditions, which are necessary for the enzyme’s activity .
Major Products Formed
The major product of the reaction is light, which is emitted as the dioxetane intermediate decomposes. This light emission is used for the detection of various biomolecules in assays .
Applications De Recherche Scientifique
CDP-STAR is widely used in scientific research due to its high sensitivity and rapid detection capabilities. Some of its applications include:
Chemistry: Used in enzyme assays to detect the presence and activity of alkaline phosphatase.
Biology: Employed in western blotting and nucleic acid detection to visualize proteins and nucleic acids.
Medicine: Utilized in diagnostic assays to detect biomarkers and pathogens.
Industry: Applied in quality control processes to ensure the purity and activity of biochemical products.
Mécanisme D'action
CDP-STAR exerts its effects through a chemiluminescent reaction. When dephosphorylated by alkaline phosphatase, it forms a metastable dioxetane phenolate anion intermediate. This intermediate decomposes, releasing energy in the form of light. The light emission is then detected and measured, providing a quantitative readout of the enzyme’s activity .
Comparaison Avec Des Composés Similaires
CDP-STAR is often compared with other chemiluminescent substrates such as CSPD. While both compounds are used for similar applications, CDP-STAR is known for its brighter signal and faster time to peak light emission on membranes . Other similar compounds include:
Luminol: A chemiluminescent compound used in forensic science for detecting blood.
Lucigenin: Used in chemiluminescent assays to detect superoxide anions.
CDP-STAR’s unique properties, such as its rapid light emission and high sensitivity, make it a preferred choice for many applications in scientific research and industry .
Propriétés
Formule moléculaire |
C18H19Cl2Na2O7P |
|---|---|
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(11-2-3-14(19)15(6-11)25-28(21,22)23)17(26-27-18)12-4-10-5-13(17)9-16(20,7-10)8-12;;/h2-3,6,10,12-13H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
NOLGGZQVTAFWLX-UHFFFAOYSA-L |
SMILES canonique |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=C(C=C5)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
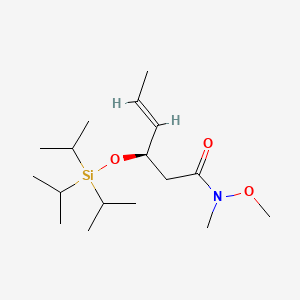
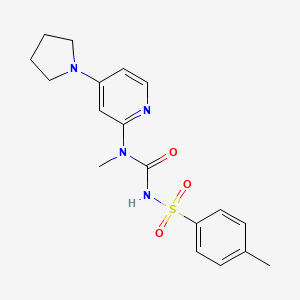

![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
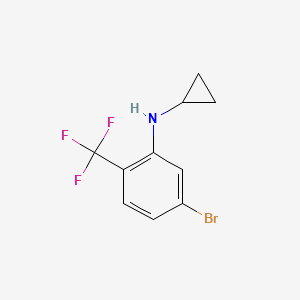
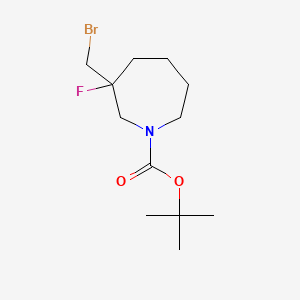
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
